(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate is a complex organic compound that serves as an important pharmaceutical intermediate. It is primarily utilized in the synthesis of various bioactive molecules, including Sacubitril, which is a neprilysin inhibitor used in the treatment of heart failure. This compound is characterized by its intricate structure, which includes a biphenyl moiety and a tert-butoxycarbonyl protecting group.
The compound can be sourced from specialized chemical suppliers and is often synthesized in laboratory settings for research and pharmaceutical applications. Its CAS number is 1012341-50-2, and it is recognized in various chemical databases such as ChemicalBook and PubChem.
(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate falls under the category of amino acid derivatives and esters. Its classification as a pharmaceutical intermediate highlights its significance in medicinal chemistry.
The synthesis of (S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate typically involves several steps, including the formation of the biphenyl structure and the introduction of the tert-butoxycarbonyl group.
One common synthetic route involves the use of chiral catalysts to facilitate asymmetric synthesis. For instance, a chiral catalyst based on diiodo(p-cymene) ruthenium(II) dimer can be employed to achieve high enantioselectivity during the reaction process. The method generally includes:
The molecular formula for (S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate is , with a molecular weight of approximately 383.48 g/mol. The structure features:
Key structural data includes:
(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions typical for amino acid derivatives, including:
The reactivity of this compound is influenced by the presence of both the biphenyl moiety, which can engage in π-stacking interactions, and the tert-butoxycarbonyl group, which can be removed under mild conditions to expose the amino group for further reactions.
The mechanism of action for compounds derived from (S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate, particularly in relation to its role as a precursor for Sacubitril, involves inhibition of neprilysin. Neprilysin is an enzyme that breaks down natriuretic peptides, thus inhibiting this enzyme leads to increased levels of these peptides, promoting vasodilation and diuresis, which are beneficial in heart failure management.
Studies have shown that neprilysin inhibitors can significantly reduce cardiovascular mortality and hospitalizations due to heart failure when used in conjunction with angiotensin receptor blockers.
The compound exhibits several notable physical properties:
Chemical properties include:
(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate has significant applications in medicinal chemistry:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4